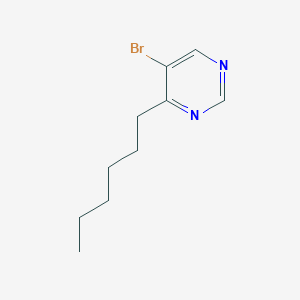

5-Bromo-4-hexylpyrimidine

Description

5-Bromo-4-hexylpyrimidine (CAS: 951884-38-1) is a brominated pyrimidine derivative characterized by a hexyl substituent at the 4-position and a bromine atom at the 5-position of the pyrimidine ring. Its purity is typically reported as 98%, with a molecular formula of C₁₀H₁₅BrN₂ and a molecular weight of 243.15 g/mol .

Properties

IUPAC Name |

5-bromo-4-hexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYJYKUDFFKVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650037 | |

| Record name | 5-Bromo-4-hexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-38-1 | |

| Record name | 5-Bromo-4-hexylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-hexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-hexylpyrimidine typically involves the bromination of 4-hexylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of 5-Bromo-4-hexylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized for efficiency, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-hexylpyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

5-Bromo-4-hexylpyrimidine serves as a crucial building block in the synthesis of various organic compounds. It is utilized as a precursor for synthesizing more complex pyrimidine derivatives and heterocyclic compounds. The bromine atom enhances its reactivity, making it suitable for substitution reactions that lead to the formation of new chemical entities.

Synthetic Routes

The typical preparation method involves bromination of 4-hexylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron) or a radical initiator (e.g., azobisisobutyronitrile). This reaction is conducted in inert solvents like dichloromethane under controlled temperature conditions to optimize yield and purity.

Biological and Medicinal Applications

Pharmacophore in Drug Design

Research has indicated that 5-Bromo-4-hexylpyrimidine may act as a pharmacophore in drug design, particularly due to its interactions with biological targets such as enzymes and receptors. Studies suggest its potential therapeutic applications, including anti-cancer properties and modulation of biological pathways.

Case Study: Anticancer Activity

In a recent study focusing on pyrimidine derivatives, compounds similar to 5-Bromo-4-hexylpyrimidine were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant anti-proliferative activity, indicating the potential of these derivatives in developing new anticancer agents .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, 5-Bromo-4-hexylpyrimidine is employed in the formulation of agrochemicals and dyes. Its reactivity allows it to be used as an intermediate in various chemical processes, contributing to the development of specialty chemicals that meet specific industrial needs.

Table: Summary of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Facilitates the creation of complex derivatives |

| Drug Design | Pharmacophore for therapeutic agents | Potential anti-cancer activity |

| Industrial Chemistry | Intermediate in agrochemicals and dyes | Supports development of specialty chemicals |

Mechanism of Action

The mechanism of action of 5-Bromo-4-hexylpyrimidine depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in binding interactions and the overall pharmacological profile of the compound .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares 5-Bromo-4-hexylpyrimidine with analogous bromopyrimidines differing in substituents:

Key Observations :

- Alkyl vs. Aromatic Substituents: The hexyl chain in 5-Bromo-4-hexylpyrimidine increases lipophilicity compared to aromatic substituents (e.g., 4-methylphenyl in CAS 149323-50-2), which may enhance solubility in non-polar solvents .

- Steric Effects : Cyclopropyl groups (CAS 1434127-91-9) impose steric hindrance, which could slow down reactions at the 4-position compared to linear alkyl chains .

Biological Activity

5-Bromo-4-hexylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-Bromo-4-hexylpyrimidine features a bromine atom at the 5-position and a hexyl group at the 4-position of the pyrimidine ring. The molecular formula is , with a molecular weight of approximately 227.11 g/mol. The presence of the bromine atom and the long hydrophobic hexyl chain contributes to its lipophilicity, which is essential for its biological interactions.

Pyrimidine derivatives, including 5-bromo-4-hexylpyrimidine, interact with various biological targets, leading to a range of pharmacological effects. The proposed mechanisms include:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in nucleic acid metabolism, which can affect cell proliferation and survival.

- Nucleic Acid Interactions : These compounds may bind to DNA or RNA, influencing transcription and replication processes.

- Cell Signaling Pathways : They can modulate signaling pathways related to cell growth and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with 5-bromo-4-hexylpyrimidine:

- Antimicrobial Activity : Research indicates that pyrimidines exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .

- Antitumor Effects : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways such as EGFR (epidermal growth factor receptor) phosphorylation .

- Antiviral Properties : Pyrimidines have been reported to possess antiviral activities against several viruses, including those causing polio and herpes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including 5-bromo-4-hexylpyrimidine. The Minimum Inhibitory Concentration (MIC) was determined against M. bovis and Mtb, showing promising results with MIC values ranging from 10 μg/mL to 50 μg/mL for certain derivatives .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 5-Bromo-4-hexylpyrimidine | M. bovis | 50 |

| 5-Bromo-4-hexylpyrimidine | Mtb | 10 |

Case Study 2: Antitumor Activity

In another study, the compound was tested for its ability to inhibit cancer cell lines. It demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 μM, indicating its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of pyrimidine derivatives suggests good gastrointestinal absorption and favorable distribution characteristics due to their lipophilicity. The log P value indicates that these compounds are likely to penetrate cellular membranes effectively, enhancing their bioavailability .

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-hexylpyrimidine, and how can reaction conditions be optimized?

The synthesis of brominated pyrimidines typically involves nucleophilic substitution or coupling reactions. For example, bromo-substituted aldehydes can be condensed with β-keto esters and urea derivatives in a Biginelli-like reaction to form dihydropyrimidine scaffolds, followed by halogenation . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For instance, using DMSO as a solvent at 80–90°C improves yields in analogous bromopyrimidine syntheses. NMR (e.g., monitoring δ 7.0–7.27 ppm for aromatic protons) and elemental analysis are essential for verifying purity and structure .

Q. How can researchers characterize 5-Bromo-4-hexylpyrimidine using spectroscopic and crystallographic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., bromine’s deshielding effect shifts aromatic protons to δ 6.7–7.2 ppm) .

- Elemental analysis : Confirm molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

- X-ray crystallography : Resolve regioselectivity and molecular geometry, as demonstrated for structurally similar bromopyrimidines .

- FTIR : Detect functional groups (e.g., C-Br stretching at ~550–650 cm⁻¹) .

Q. What safety protocols are recommended for handling 5-Bromo-4-hexylpyrimidine?

Brominated pyrimidines often exhibit acute toxicity and require:

- Ventilation : Use fume hoods to avoid inhalation .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Keep sealed in dry, cool environments (<4°C) to prevent decomposition .

- Disposal : Follow hazardous waste guidelines for halogenated organics .

Advanced Research Questions

Q. How can regioselectivity challenges in bromopyrimidine functionalization be addressed?

Regioselectivity in substitution reactions (e.g., Suzuki coupling) depends on steric and electronic factors. Computational tools like density functional theory (DFT) predict reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, X-ray crystallography (e.g., bond angles <110° indicating steric hindrance) and 2D NMR (e.g., NOESY for spatial proximity) validate regiochemical outcomes . For example, bulky hexyl groups at the 4-position may direct electrophiles to the 5-bromo site due to steric shielding .

Q. How should researchers resolve contradictions in spectral data for 5-Bromo-4-hexylpyrimidine derivatives?

Contradictions (e.g., unexpected ¹H NMR splitting or IR absorptions) often arise from impurities or tautomerism. Strategies include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z within 5 ppm) .

- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- Comparative analysis : Cross-reference with databases like PubChem or Reaxys for analogous compounds .

Q. What computational approaches predict the reactivity of 5-Bromo-4-hexylpyrimidine in medicinal chemistry applications?

Tools like molecular docking (AutoDock Vina) and QSAR models evaluate binding affinities to biological targets (e.g., kinases). For synthetic planning, retrosynthesis algorithms in Pistachio or Reaxys prioritize routes with >90% feasibility scores . MD simulations (AMBER/CHARMM) assess the hexyl chain’s conformational flexibility in lipid bilayer interactions .

Q. How can the biological activity of 5-Bromo-4-hexylpyrimidine be systematically evaluated?

- Antibacterial assays : Use broth microdilution (MIC values via OD600) against Gram-positive/negative strains, referencing protocols for similar dihydropyrimidines .

- Enzyme inhibition : Screen against target enzymes (e.g., DHFR) using fluorometric assays (λex/em = 280/340 nm) .

- Cytotoxicity : MTT assays on mammalian cell lines (IC50 determination) with dose-response modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.